Choline bromide-trimethyl-d9
Description
Choline (B1196258) bromide-trimethyl-d9 as a Deuterated Choline Analog
Choline bromide-trimethyl-d9 is a specialized chemical compound where nine hydrogen atoms in the trimethylammonium group of the choline molecule have been replaced with their heavier isotope, deuterium (B1214612). This substitution creates a "heavy" version of choline that is chemically and biologically similar to its naturally occurring counterpart but can be distinguished by its increased mass. mdpi.com This key difference allows researchers to introduce this compound into biological systems and track its journey and transformation without altering the fundamental biochemical pathways.
In numerous studies, this deuterated analog, often referred to as D9-choline, is used to investigate the complex metabolism of choline. For instance, it has been instrumental in studying the synthesis of phospholipids (B1166683), which are crucial components of cell membranes. atsjournals.org Researchers can monitor the incorporation of the D9-labeled choline into molecules like phosphatidylcholine (PC) and phosphocholine (B91661) (PCho). atsjournals.orgmdpi.com
One notable application is in the field of oncology. Cancer cells often exhibit altered choline metabolism, and by using deuterated choline analogs, scientists can map these changes. mdpi.comfrontiersin.org For example, deuterium metabolic imaging (DMI) has been used with [²H₉]choline to visualize its uptake and conversion in tumors, offering a more specific characterization of tumor metabolism. mdpi.comfrontiersin.org
Significance of Isotopic Labeling in Biomedical and Life Sciences Research
Isotopic labeling is a powerful technique that involves the use of isotopes as tracers to investigate chemical and biological processes. researchgate.net By replacing specific atoms in a molecule with their isotopes, scientists can follow the molecule's path through a reaction, a metabolic pathway, or an entire organism.
Deuterium (²H), a stable (non-radioactive) isotope of hydrogen, offers several advantages for tracer studies in biomedical research. atsjournals.orgmdpi.com Its use is considered safe for human studies, allowing for the investigation of metabolic processes in vivo. atsjournals.orgd-nb.info
A significant advantage of deuterium labeling is the kinetic isotope effect . The bond between deuterium and carbon is stronger than the bond between hydrogen and carbon. This difference can slow down the rate of chemical reactions that involve the breaking of this bond. In metabolic studies, this can be particularly useful. For instance, the oxidation of choline to betaine (B1666868) is a key metabolic step. By using deuterated choline, the rate of this oxidation can be reduced, allowing researchers to more clearly study other metabolic pathways, such as its incorporation into phospholipids. mdpi.com
Furthermore, deuterium-labeled compounds can be readily detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. atsjournals.orgnih.gov These methods are highly sensitive and can differentiate between the labeled and unlabeled forms of a molecule.
A crucial aspect of tracer studies is the ability to distinguish the introduced tracer from the naturally occurring (endogenous) compounds within a biological system. The mass difference between this compound and endogenous choline allows for their clear separation and quantification using mass spectrometry.
In a typical mass spectrometry analysis, the instrument separates ions based on their mass-to-charge (m/z) ratio. Since this compound is nine mass units heavier than its endogenous counterpart, it appears as a distinct peak in the mass spectrum. For example, in electrospray ionization tandem mass spectrometry (ESI-MS/MS), unlabeled phosphatidylcholine (PC) produces a characteristic headgroup fragment ion at m/z +184, while PC synthesized from D9-choline is detected at m/z +193. nih.govbiorxiv.org This clear separation enables precise quantification of the labeled molecules and their metabolites, providing a dynamic picture of choline metabolism.
This distinguishability is fundamental to its use as an internal standard in quantitative analyses. By adding a known amount of this compound to a sample, researchers can accurately measure the concentration of endogenous choline and its metabolites. nih.govfrontiersin.orgwaters.comnih.govunifr.ch The deuterated standard behaves almost identically to the native compound during sample preparation and analysis, correcting for any loss or variation that may occur.
Detailed Research Findings
The application of this compound has yielded significant insights across various research areas. The following tables summarize key findings from selected studies.
Table 1: Application of Choline-trimethyl-d9 in Metabolic Studies This interactive table summarizes data from studies where Choline-trimethyl-d9 was used as a tracer to investigate metabolic pathways.
| Research Area | Study Focus | Key Finding | Reference |
|---|---|---|---|
| Oncology | Deuterium metabolic imaging of glioblastoma | High uptake and phosphorylation of exogenous deuterated choline in tumor cells compared to normal brain tissue, providing high tumor-to-brain image contrast. | frontiersin.orgnih.gov |
| Neonatal Health | Choline kinetics in neonatal rodent models | Exogenous choline is rapidly metabolized to phosphatidylcholine (PC) in all organs, with evidence of PC transport from the liver to the brain and lungs. | mdpi.com |
| Pulmonary Surfactant Metabolism | Investigating surfactant PC metabolism in humans | Infusion of deuterated choline allows for the safe in vivo investigation of surfactant PC synthesis and turnover, revealing details about the molecular species of PC. | atsjournals.orgd-nb.info |
| Microbial Metabolism | Conversion of choline to trimethylamine (B31210) (TMA) | Used (trimethyl-d9)-choline to quantify the production of d9-TMA by gut microbiota, identifying the enzymes responsible for this conversion. | nih.gov |
| Lipidomics | Distinguishing PC synthesis pathways | Electrospray ionization tandem mass spectrometry with D9-choline allowed for the specific analysis of PC species synthesized via the CDP-choline pathway. | researchgate.net |
Table 2: Choline-trimethyl-d9 as an Internal Standard in Mass Spectrometry This interactive table presents data from studies utilizing Choline-trimethyl-d9 as an internal standard for the quantification of choline and related metabolites.
| Analytical Method | Analyte(s) Quantified | Internal Standard (IS) | m/z Ratio (Analyte -> Product Ion) | m/z Ratio (IS -> Product Ion) | Sample Matrix | Reference |
|---|---|---|---|---|---|---|
| LC-MS/MS | Trimethylamine N-oxide (TMAO), Choline, Betaine | Choline-trimethyl-d9 | Choline: 104 -> 60 | 113 -> 69 | Plasma | frontiersin.org |
| HILIC-LC-MS | Trimethylamine N-oxide (TMAO), Trimethylamine (TMA), Choline, Betaine, Carnitines | Choline-d9 | Choline: 104 | 113 | Plasma, Urine, Food | nih.gov |
| HILIC-ESI-MS | Acetylcholine (B1216132), Choline | Choline-trimethyl-d9 | Choline: 103.9 | 113.1 | N/A | waters.com |
| UPLC-MS/MS | Water-soluble forms of choline and related metabolites | Choline chloride (trimethyl-d9) | N/A | N/A | Human Milk | nih.gov |
| Tandem column FT-MS | Multiple quaternary ammonium (B1175870) compounds including Choline and Acetylcholine | Choline-d9 | N/A | N/A | Brain Tissue | unifr.ch |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxyethyl-tris(trideuteriomethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCWKVUUIFLXNZ-KYRNGWDOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745729 | |
| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-71-7 | |
| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285979-71-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthesis and Derivatization Methodologies for Choline Bromide Trimethyl D9
General Synthetic Approaches for Deuterated Choline (B1196258) Compounds
The synthesis of deuterated choline compounds involves the strategic incorporation of deuterium (B1214612) atoms (²H or D) into the choline molecule. This is typically achieved through chemical synthesis, where hydrogen atoms are replaced with deuterium. Common methods include the use of deuterated reagents, metal-catalyzed hydrogenation with deuterium gas, and synthesis from deuterated precursors. chemicalbook.com
One prevalent strategy involves the quaternization of a tertiary amine, such as 2-(dimethylamino)ethanol, with a deuterated alkyl halide. For the synthesis of trimethyl-d9 labeled choline, methyl-d3 iodide or methyl-d3 bromide is a common deuterated reagent. The reaction introduces three trideuterated methyl groups to the nitrogen atom, resulting in the desired d9-labeled choline.
Another approach involves starting with smaller deuterated building blocks. For instance, deuterated methanol (B129727) can be converted to deuterated methyl halides, which are then used in the quaternization step. The choice of synthetic route often depends on the desired labeling pattern and the commercial availability of the deuterated starting materials.
Specific Synthesis of Choline bromide-trimethyl-d9
The synthesis of this compound is a prime example of isotopic labeling through chemical synthesis. The most direct method involves the quaternization of 2-(dimethylamino)ethanol with a trideuterated methylating agent.
Quaternization Reactions in Deuterated Media
The core of the synthesis is the Menshutkin reaction, which describes the alkylation of a tertiary amine to form a quaternary ammonium (B1175870) salt. nih.gov In the case of this compound, 2-(dimethylamino)ethanol is reacted with methyl-d3 bromide. To maintain a high level of isotopic enrichment, the reaction is often carried out in a deuterated solvent.
The general reaction is as follows: (CH₃)₂NCH₂CH₂OH + 3 CD₃Br → [ (CD₃)₃N⁺CH₂CH₂OH ] Br⁻
While specific reaction conditions can vary, the process generally involves mixing the tertiary amine with an excess of the deuterated methyl bromide in a suitable solvent and allowing the reaction to proceed, often with heating. The use of deep eutectic solvents (DESs) based on choline chloride has also been explored as a green and effective medium for quaternization reactions, which could be adapted for deuterated syntheses. researchgate.net
Purification and Quality Control of Deuterated Compounds
Following the synthesis, purification of the deuterated compound is critical to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. For ionic compounds like this compound, purification techniques may include recrystallization, ion-exchange chromatography, or solid-phase extraction (SPE). nih.gov
Quality control is essential to verify the chemical and isotopic purity of the final product. High-performance liquid chromatography (HPLC) is a common method to assess chemical purity. lgcstandards.com To confirm the isotopic enrichment and the position of the deuterium labels, nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ²H-NMR) and mass spectrometry (MS) are indispensable tools. sigmaaldrich.com These analytical techniques provide detailed information on the molecular structure and the degree of deuteration. sigmaaldrich.com
Synthesis of this compound Derivatives for Specialized Applications
This compound serves as a valuable precursor for the synthesis of more complex deuterated molecules used in specific research areas.
Acetylcholine-d13 (bromide) with Trimethyl-d9 and Ethyl-d4 Labeling
Acetylcholine (B1216132) is a key neurotransmitter, and its deuterated analogues are used in neuroscience research to study its metabolism and receptor binding. researchgate.net The synthesis of Acetylcholine-d13 bromide involves the esterification of a deuterated choline moiety with a deuterated acetyl group. To achieve a d13 label, a choline precursor with a d4-labeled ethyl group is required, in addition to the d9-trimethyl headgroup.
A plausible synthetic route would involve the quaternization of 2-(dimethylamino)ethanol-1,1,2,2-d4 with methyl-d3 bromide to produce Choline-d13 bromide. This is then followed by acetylation of the hydroxyl group using a deuterated acetylating agent like acetyl-d3 chloride or acetic-d4 anhydride.
The resulting Acetylcholine-d13 bromide contains nine deuterium atoms on the methyl groups and four on the ethyl backbone, providing a distinct mass shift for mass spectrometry-based detection.
Glycerophosphocholine-d9 (GPC-d9) Synthesis
Glycerophosphocholine (GPC) is an important intermediate in phospholipid metabolism. nih.gov Deuterated GPC, specifically GPC-d9, is used to trace the metabolic fate of choline in various biological systems. nih.gov The synthesis of GPC-d9 can be achieved through several chemical routes.
One common approach involves the phosphorylation of a protected glycerol (B35011) derivative, followed by coupling with d9-choline. A two-step synthetic route has been developed for the synthesis of L-α-Glycerophosphocholine, which can be adapted for the deuterated analogue. quora.com This involves the initial synthesis of phosphoryl choline from choline chloride and phosphoryl oxychloride. quora.com Subsequently, the phosphoryl choline is reacted with a protected glycerol derivative, such as (R)-(-)-3-chloro-1,2-propanediol, under basic conditions to yield GPC. quora.com By using Choline chloride-trimethyl-d9 as the starting material, GPC-d9 can be synthesized.
The purification of GPC-d9 typically involves chromatographic methods to separate the desired product from reaction intermediates and byproducts. The final product's identity and isotopic purity are confirmed using NMR and mass spectrometry.
Interactive Data Table: Properties of Discussed Compounds
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Isotopic Purity |
| This compound | C₅H₅D₉BrNO | 193.13 | 98 atom % D |
| Acetylcholine-d13 (bromide) | C₇H₃D₁₃BrNO₂ | ~239.19 | Not specified |
| Glycerophosphocholine-d9 (GPC-d9) | C₈H₁₁D₉NO₆P | 266.28 | ≥99% deuterated forms (d₁-d₉) |
Phosphocholine-d9 Synthesis
The synthesis of Phosphocholine-d9 from this compound can be approached through both enzymatic and chemical methodologies. The primary biological route involves the enzymatic phosphorylation of choline, a key step in the Kennedy pathway for phosphatidylcholine biosynthesis.
Enzymatic Synthesis:
In biological systems, the synthesis of phosphocholine (B91661) is catalyzed by the enzyme choline kinase. This enzyme facilitates the transfer of a phosphate (B84403) group from ATP to choline. This well-established biochemical reaction can be adapted for the in vitro synthesis of Phosphocholine-d9. The reaction involves incubating this compound with choline kinase in the presence of ATP and magnesium ions, which act as a cofactor.
Reaction Scheme:
Choline-d9 + ATP Phosphocholine-d9 + ADP
This enzymatic approach offers high specificity and yield under mild reaction conditions, mimicking the natural cellular process.
While a direct chemical synthesis protocol for the phosphorylation of choline is less commonly detailed in readily available literature, general methods for the phosphorylation of alcohols can be adapted. Such methods would likely involve the protection of the hydroxyl group of choline, followed by reaction with a phosphorylating agent and subsequent deprotection. However, the enzymatic route is often preferred for its simplicity and specificity.
Dipalmitoyl-sn-3-glycerophosphocholine-d9 Synthesis
The synthesis of Dipalmitoyl-sn-3-glycerophosphocholine-d9, a deuterated analog of a major component of cell membranes and lung surfactant, is a multi-step process that builds upon the synthesis of a deuterated glycerophosphocholine backbone.
Synthesis of sn-glycero-3-phosphocholine-d9 (B8075449) (GPC-d9):
The precursor for the final acylation step is sn-glycero-3-phosphocholine-d9. This can be synthesized from Phosphocholine-d9 and sn-glycero-3-phosphate. The reaction involves the coupling of these two molecules, often facilitated by enzymatic or chemical methods.
Acylation of GPC-d9:
Once sn-glycero-3-phosphocholine-d9 is obtained, the final step is the acylation of the two hydroxyl groups of the glycerol backbone with palmitic acid. A common method for this esterification is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.
Reaction Scheme:
sn-glycero-3-phosphocholine-d9 + 2 Palmitic Acid Dipalmitoyl-sn-3-glycerophosphocholine-d9
The reaction is typically carried out in a non-polar organic solvent. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Purification of the final product is crucial to remove any unreacted starting materials and byproducts.
This synthetic strategy allows for the specific introduction of the deuterated choline headgroup into a defined phospholipid structure, enabling detailed studies of phospholipid metabolism and dynamics.
Azido-choline bromide (N3-Cho bromide) for Click Chemistry
Azido-choline bromide is a valuable tool for the study of choline-containing molecules in biological systems using click chemistry. The synthesis of its deuterated analog, Azido-choline bromide-trimethyl-d9, can be achieved through a nucleophilic substitution reaction.
The synthesis starts with a precursor that has a good leaving group, such as (2-Bromoethyl)trimethylammonium bromide-d9. This precursor can be synthesized from 2-bromoethanol (B42945) and trimethylamine-d9. The bromide ion on the ethyl group can then be displaced by an azide (B81097) ion.
Reaction Scheme:
(2-Bromoethyl)trimethylammonium bromide-d9 + NaN3 → (2-Azidoethyl)trimethylammonium bromide-d9 + NaBr
This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic attack of the azide anion. The reaction temperature can be elevated to increase the reaction rate. The product, Azido-choline bromide-trimethyl-d9, can then be purified by recrystallization.
Applications of Choline Bromide Trimethyl D9 in Metabolic Research
Tracing Choline (B1196258) Metabolism and Pathways
The use of Choline bromide-trimethyl-d9 has significantly advanced our understanding of choline's journey through the body, providing insights into its absorption, distribution, and transformation into key metabolites.
In vivo metabolic flux analysis using this compound allows for the dynamic measurement of the rate of metabolic reactions in living organisms. Deuterium (B1214612) Metabolic Imaging (DMI) is a non-invasive technique that has been employed to visualize and quantify the uptake and metabolism of deuterated choline in real-time. nih.govismrm.org Studies in rodent models of glioblastoma have demonstrated that DMI can reveal high signal from the 2H-labeled pool of choline and its metabolites (total choline, 2H-tCho) within tumor tissues, highlighting increased choline uptake and metabolism in cancerous cells compared to normal brain tissue. nih.gov By varying the timing of DMI data acquisition relative to the infusion of deuterated choline, it is possible to distinguish between the initial uptake of choline and its subsequent metabolic conversion. nih.gov
For instance, high-resolution 2H NMR analysis of tissue extracts has shown that during the infusion of deuterated choline, the signal primarily represents free choline and phosphocholine (B91661). researchgate.net In contrast, data acquired 24 hours later mainly reflects the presence of phosphocholine and glycerophosphocholine, indicating the progression of choline through its metabolic pathway. researchgate.net This approach provides a quantitative window into the metabolic flux of choline in different physiological and pathological states.
Stable isotope tracing with this compound is instrumental in studying the complex interplay between different organs in maintaining choline homeostasis. Following administration, the appearance of deuterated choline and its metabolites in the plasma and various tissues can be monitored over time. This allows for the investigation of how choline is transported between organs such as the liver, which is a central hub for choline metabolism, and peripheral tissues like the brain and muscles.
Research has shown that plasma transport of choline-derived phospholipids (B1166683), such as phosphatidylcholine (PC), is crucial for the delivery of essential fatty acids to various organs. nih.gov The liver releases betaine (B1666868) and phosphatidylcholine into circulation, and the concentration of these metabolites can be influenced by dietary choline intake. unc.edu By tracking the d9-labeled choline, researchers can elucidate the dynamics of choline distribution and its regulation between different body compartments.
Once taken up by cells, choline is primarily directed into two major metabolic pathways: the synthesis of phosphatidylcholine (PC), a key component of cell membranes, and the irreversible oxidation to betaine. researchgate.net this compound allows for the precise quantification of the flux through each of these pathways.
The incorporation of the d9-labeled headgroup into PC can be measured to determine the rate of PC synthesis via the Kennedy pathway. researchgate.net Simultaneously, the formation of d9-labeled betaine can be quantified to assess the activity of the choline oxidation pathway. Studies in humans have shown that varying dietary choline intake significantly affects the plasma concentrations of unlabeled betaine and 2H9-betaine, indicating a sensitive response of this pathway to choline availability. unc.edu In contrast, the concentration of unlabeled phosphatidylcholine in plasma does not show the same degree of fluctuation with changes in dietary choline. unc.edu
A study comparing the metabolism of different deuterated choline supplements in healthy men provided quantitative data on the appearance of d9-labeled metabolites in the plasma. The table below summarizes the area under the curve (AUC) for plasma d9-choline and its key metabolites after administration of a single dose of D9-choline chloride.
| Metabolite | AUC (0-72h) [µmol/L*h] |
|---|---|
| D9-Choline | 2.8 [2.4–3.1] |
| D9-Betaine | 15.4 [11.9–20.2] |
Data is presented as median [interquartile range]. Data sourced from a study on different choline supplement metabolisms in adults. nih.gov
The metabolism of choline is intrinsically linked to one-carbon metabolism through the production of betaine. nih.gov Betaine serves as a methyl donor for the remethylation of homocysteine to methionine, a crucial reaction in the methionine cycle. researchgate.net By using this compound, the contribution of choline-derived methyl groups to the one-carbon pool can be traced. researchgate.net
Investigating Lipid Biosynthesis and Membrane Dynamics
Choline is a fundamental component of several major classes of phospholipids that are essential for the structure and function of cellular membranes. This compound is a valuable tool for studying the synthesis and turnover of these important lipids.
The trimethyl-d9 labeled headgroup of choline is incorporated into phosphatidylcholine (PC) via the CDP-choline pathway, also known as the Kennedy pathway. researchgate.net This allows for the direct tracking of newly synthesized PC molecules. Similarly, the choline headgroup can be transferred from PC to ceramide to form sphingomyelin, another critical membrane phospholipid. researchgate.net
Lipidomics studies utilizing mass spectrometry can identify and quantify the d9-labeled molecular species of PC and sphingomyelin, providing detailed information on the dynamics of their synthesis and remodeling. nih.govresearchgate.net Research has shown that following the administration of deuterated choline, d9-labeled PC appears in the plasma, reflecting its synthesis and secretion, primarily by the liver. nih.gov The rate of appearance and the specific fatty acid composition of the newly synthesized d9-PC can provide insights into the regulation of lipid metabolism under various conditions.
The following table shows the fractional enrichment of choline and its phospholipid metabolites in tumor tissue from a rodent model of glioblastoma following intravenous infusion of 2H9-Cho.
| Metabolite | Fractional Enrichment |
|---|---|
| Choline (Cho) | 0.303 ± 0.067 |
| Phosphocholine (PC) | 0.082 ± 0.021 |
| Glycerophosphocholine (GPC) | 0.029 ± 0.014 |
Data is presented as mean ± standard deviation. Data sourced from a study on oral intake of deuterated choline for metabolic imaging of brain tumors. biorxiv.org
The study of membrane dynamics also benefits from the use of this compound. The incorporation of this labeled precursor into membrane phospholipids allows for the investigation of membrane fluidity and the interaction of choline-containing lipids with other membrane components. nih.govnih.gov
Acyl Remodeling of Phosphatidylcholine
Studies utilizing deuterium-labeled choline supplements have provided significant insights into the acyl remodeling of phosphatidylcholine (PC), a major component of cell membranes. When a lipid-soluble form of deuterated choline, such as D9-1-palmitoyl-2-oleoyl-glycero-3-phosphoryl-choline (D9-POPC), is administered, it undergoes substantial transformation. nih.govx-mol.comnih.gov Research shows that D9-POPC is cleaved to 1-palmitoyl-lyso-D9-PC and then re-acylated, primarily with linoleic acid, which is a prominent unsaturated fatty acid from dietary sources. nih.govx-mol.comnih.gov This remodeling process occurs in the enterocytes before the newly formed D9-PC is incorporated into chylomicrons for transport. nih.gov
The result is that the D9-PC appearing in plasma has a different fatty acid composition than the originally administered compound. For instance, following D9-POPC administration, there are twofold to threefold increases in D9-PC species containing linoleic acid (LA), arachidonic acid (ARA), and eicosapentaenoic acid (EPA). nih.gov This demonstrates that D9-POPC is remodeled based on the availability of fatty acids within the enterocytes. nih.govnih.gov Similar acyl remodeling processes have been observed in neonatal rodent models, where kinetics of D9-PC sub-groups suggest preferential hepatic secretion of linoleoyl-PC followed by organ-specific acyl remodeling in the brain and lungs. nih.gov This highlights a dynamic process where the liver can supply PC to other organs, which then tailor the lipid composition to their specific needs. nih.gov
Membrane Fluidity and Composition Studies
While direct studies using D9-choline to exclusively measure membrane fluidity are not detailed in the provided sources, its application in tracing phosphatidylcholine (PC) metabolism is fundamental to understanding membrane composition. PC is a primary structural phospholipid in eukaryotic cell membranes, accounting for over 50% of total phospholipids. nih.govmdpi.com The composition of its fatty acyl chains, particularly the presence of unsaturated fatty acids, introduces kinks into the structure, which reduces packing density and increases membrane fluidity. mdpi.com
By using D9-choline, researchers can track the synthesis and incorporation of new PC molecules into membranes. nih.govnih.gov Furthermore, as detailed in the acyl remodeling section, tracing D9-labeled PC reveals how cells modify their membrane lipid composition by substituting fatty acid chains. nih.gov This remodeling is critical for maintaining membrane integrity and function. nih.gov Therefore, D9-choline serves as an essential tool for studying the dynamic processes that determine membrane composition, which is a key determinant of membrane fluidity and the function of membrane-bound proteins. repec.org
Studies on Choline Supplement Metabolism
Deuterium-labeled choline compounds are instrumental in comparative studies analyzing the assimilation and metabolic fate of different choline supplements. nih.govx-mol.com These studies help determine which chemical forms of choline are most effective at delivering choline to the body and for what specific metabolic purposes. nih.gov
Differential Assimilation of Various Deuterated Choline Supplements (e.g., D9-choline chloride, D9-phosphorylcholine, D9-alpha-glycerophosphocholine, D9-1-palmitoyl-2-oleoyl-glycero-3-phosphoryl-choline)
Research involving the administration of different D9-labeled choline supplements reveals significant differences in their absorption and metabolic kinetics. nih.govnih.gov In studies on healthy adults, water-soluble forms like D9-choline chloride, D9-phosphorylcholine, and D9-alpha-glycerophosphocholine (D9-GPC) lead to a rapid increase in plasma D9-choline, with peak concentrations reached between 0.5 to 1.5 hours. nih.govresearchgate.net In contrast, the lipid-soluble form, D9-POPC, results in a delayed and lower peak of free D9-choline in the plasma. nih.govnih.gov
This delayed absorption for D9-POPC is accompanied by a more pronounced and sustained increase in plasma D9-PC levels. nih.govnih.gov The area under the curve (AUC) for D9-PC is significantly higher after D9-POPC administration compared to the water-soluble forms. nih.govx-mol.com This indicates that when choline is supplied as part of a phospholipid, it is preferentially used for the formation and transport of PC in chylomicrons, rather than being released as free choline into the portal circulation. nih.gov Similar patterns have been observed in preterm infants, where D9-POPC administration led to the highest plasma D9-PC concentrations at 12 hours compared to other forms. researchgate.net
Impact on Trimethylamine (B31210) N-oxide (TMAO) Formation
The formation of Trimethylamine N-oxide (TMAO), a gut microbiota-dependent metabolite linked to cardiovascular disease, is a critical consideration in choline supplementation. nih.govnih.gov Choline can be degraded by certain gut bacteria to trimethylamine (TMA), which is then absorbed and oxidized in the liver to TMAO. nih.govnih.gov Studies using D9-labeled compounds have shown that the chemical form of the choline supplement significantly impacts the amount of D9-TMAO produced. nih.govnih.govbohrium.com
Specifically, administration of D9-POPC and D9-phosphorylcholine results in virtually absent or undetectable levels of D9-TMAO in the plasma. nih.govx-mol.comnih.gov In contrast, water-soluble forms like D9-choline chloride lead to a rapid increase in TMAO. nih.gov This suggests that lipid-soluble choline and phosphorylcholine (B1220837) are less available to the gut bacteria that produce TMA. nih.govnih.gov These findings indicate that egg-PC (phosphatidylcholine) and phosphorylcholine may be better suited for choline supplementation when minimizing TMAO production is a goal. nih.govnih.gov
Metabolic Studies in Specific Physiological States and Conditions
Neonatal Choline Kinetics
Choline is a critical nutrient for neonatal development, particularly for the growth of the brain, liver, and lungs. nih.govnih.gov The demand for choline is high in rapidly growing preterm infants. nih.gov Studies in neonatal rodent models using D9-choline chloride have been crucial for understanding choline kinetics during this critical period. nih.gov
After administration, exogenous D9-choline is rapidly metabolized, with a significant portion converted to D9-betaine and D9-PC within hours. nih.gov Research shows that D9-PC peaks in all organs studied (liver, lung, brain) at 1.5 hours. nih.gov Interestingly, between 6 and 24 hours, D9-PC levels increase in the brain and lungs at the expense of the liver. nih.gov This suggests that in the neonatal period, the liver acts as a central processing organ that synthesizes PC and supplies it to the brain and lungs via plasma, rather than these organs relying solely on local synthesis from free choline. nih.gov A large fraction of the administered choline is also converted to betaine, which contributes to the one-carbon pool and must be considered when determining neonatal choline requirements. nih.gov
Pregnancy and Lactation Influences on Choline Dynamics
Choline requirements are significantly elevated during pregnancy and lactation to support fetal and infant development, particularly for brain function and cell membrane synthesis. nih.govinfantrisk.commdpi.comnih.gov Studies utilizing deuterium-labeled choline have been instrumental in understanding how the maternal system handles choline to meet these increased demands.
In a clinical study, pregnant and lactating women were given controlled diets supplemented with deuterium-labeled choline. veeva.com This stable isotope approach allowed researchers to trace the metabolic and genomic effects of different choline intake levels. veeva.com The findings help clarify the level of choline intake needed to optimize maternal and fetal health outcomes. veeva.com
Research has established a distinct mother-to-child choline gradient, which can predispose the mother to choline deficiency while accumulating the nutrient in the placenta and fetus or transferring it into breast milk. nih.govmdpi.com Studies involving preterm infants have used methyl-d9-choline (B1676444) to investigate the incorporation of choline into phosphatidylcholine, revealing that the cytidine (B196190) diphosphocholine (CDP-choline) pathway is active, while the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway has very low activity in the neonatal liver. nih.gov Supplementing maternal diets with extra choline has been shown to increase choline concentrations in maternal plasma and breast milk, potentially influencing neonatal stress reactivity, infant information processing speed, and memory. infantrisk.commdpi.com
Impact of Choline Deficiency
Choline deficiency is associated with a range of pathologies, particularly affecting the liver, brain, and lungs. nih.govnih.gov Research models of choline deficiency have demonstrated its severe consequences, including liver damage, muscle damage, and altered gene expression. researchgate.netfoodandnutritionresearch.net Inadequate choline intake is a primary factor in the development of non-alcoholic fatty liver disease (NAFLD). unc.eduresearchgate.net
Studies in mice have shown that a choline-deficient diet can lead to profound negative effects, including significant weight gain, liver damage, and heart enlargement. asu.edu Furthermore, this deficiency is linked to changes in the brain associated with Alzheimer's disease, such as the accumulation of amyloid-beta plaques and alterations in the tau protein. asu.edu Humans fed choline-deficient diets develop fatty liver and liver damage, conditions that are reversed upon repletion with adequate choline. foodandnutritionresearch.net The use of deuterated choline tracers in metabolic studies is critical for understanding the precise mechanisms by which choline depletion disrupts these vital physiological processes and for determining the intake levels required to prevent such pathologies. researchgate.net
Choline Metabolism in Disease Models (e.g., Liver, Brain, Lung Pathologies)
Deuterated choline isotopes are invaluable tools for studying metabolic dysregulation in various disease models.
Liver Pathologies: Choline is essential for liver health, primarily for synthesizing phosphatidylcholine, which is required for the secretion of very-low-density lipoproteins (VLDL) to export fat from the liver. researchgate.net Choline deficiency is a well-established model for inducing NAFLD and non-alcoholic steatohepatitis (NASH). unc.eduresearchgate.net Inadequate choline disrupts phospholipid synthesis and mitochondrial function, leading to fat accumulation, oxidative stress, and inflammation. researchgate.net
Brain Pathologies: The use of deuterium metabolic imaging (DMI) with d9-choline has provided significant insights into brain tumor metabolism. frontiersin.orgscispace.com In rat glioblastoma models, researchers have used intravenous infusion and oral administration of 2H9-choline to map its uptake and conversion into key metabolites. frontiersin.orgbiorxiv.org
Key Findings from DMI Studies in Glioblastoma Models:
A high signal from the total deuterated choline pool (²H-tCho) is observed in tumor lesions but not in normal brain tissue, providing excellent tumor-to-brain contrast. frontiersin.orgscispace.com
During d9-choline infusion, the signal primarily consists of free choline and phosphocholine. frontiersin.org
Twenty-four hours post-infusion, the signal is dominated by phosphocholine and glycerophosphocholine, reflecting the incorporation of choline into membrane synthesis pathways. frontiersin.orgismrm.org
Oral administration of d9-choline at clinically relevant doses achieved tumor-to-brain contrast comparable to high-dose intravenous infusion. biorxiv.orgismrm.org
| Administration Route | Timing of DMI Data Acquisition | Primary Metabolites Detected in Tumor | Tumor-to-Brain Image Contrast Ratio | Reference |
|---|---|---|---|---|
| Intravenous | During Infusion | Free Choline, Phosphocholine | Not Specified | frontiersin.org |
| Intravenous | 20-24 hours Post-Infusion | Phosphocholine, Glycerophosphocholine | 5.0 ± 2.3 | frontiersin.org |
| Oral | After 3 Days of Administration | Phosphocholine, Glycerophosphocholine | 5.9 ± 1.2 | scispace.combiorxiv.org |
Lung Pathologies: Choline is critical for the synthesis of phosphatidylcholine, the main component of pulmonary surfactant. scienceopen.com In states of choline deficiency, the liver may appropriate choline from lung tissue, impairing lung function. researchgate.net This is particularly relevant in conditions like cystic fibrosis. researchgate.net Studies using deuterated methyl-d9-choline have been employed to trace surfactant metabolism, characterizing the mechanisms of phosphatidylcholine synthesis and acyl remodeling in the lungs of animal models and human subjects. scienceopen.com
Microbial Metabolism of Choline
The gut microbiota plays a crucial role in choline metabolism, directly impacting host health. nih.govnih.gov Certain gut bacteria can metabolize dietary choline before it is absorbed by the host, leading to the production of metabolites that have systemic effects. researchgate.netnih.gov
Conversion to Trimethylamine (TMA) and Trimethylamine N-oxide (TMAO)
A key microbial metabolic pathway is the conversion of choline into trimethylamine (TMA). researchgate.netnih.gov This conversion is carried out by specific gut bacteria containing the choline TMA-lyase enzyme. mdpi.comuconn.edu After TMA is produced in the gut, it is absorbed into the bloodstream and transported to the liver, where host flavin-containing monooxygenase 3 (FMO3) enzymes oxidize it to trimethylamine N-oxide (TMAO). mdpi.comnih.govnih.gov
Studies using d9-labeled choline have been pivotal in confirming this pathway in humans. When healthy participants ingested d9-phosphatidylcholine, time-dependent increases in both d9-TMA and d9-TMAO were observed in the plasma. nih.gov This production was nearly eliminated after treatment with broad-spectrum antibiotics, confirming the essential role of the gut microbiota. nih.gov
Interestingly, the form of choline supplement influences TMAO production. A study using different d9-choline compounds found that d9-choline chloride and d9-glycerophosphocholine led to detectable levels of d9-TMAO, whereas d9-phosphorylcholine and d9-phosphatidylcholine (d9-POPC) resulted in virtually absent d9-TMAO formation. nih.govnih.gov Furthermore, an in vitro study using a colon model and choline-d9 found that the conversion to TMA-d9 occurred almost completely in the mid and distal colon regions within 6-8 hours, with very little conversion in the proximal colon. mdpi.comsciety.org
| d9-Choline Compound Administered | d9-TMAO Detection in Plasma | Reference |
|---|---|---|
| d9-choline chloride | Detected | nih.govnih.gov |
| d9-alpha-glycerophosphocholine (d9-GPC) | Detected | nih.govnih.gov |
| d9-phosphorylcholine | Absent | nih.govnih.gov |
| d9-1-palmitoyl-2-oleoyl-glycero-3-phosphoryl-choline (d9-POPC) | Absent | nih.govnih.gov |
Identification and Characterization of Choline-Utilizing Microbial Gene Clusters
The genetic basis for microbial choline-to-TMA conversion has been identified, providing a powerful tool for predicting and studying this metabolic function. asm.orgnih.gov Researchers have characterized the choline utilization (cut) gene cluster, which is responsible for anaerobic choline degradation. nih.govpnas.org
A key gene within this cluster, cutC, encodes the catalytic subunit of choline TMA-lyase, a glycyl radical enzyme that performs the critical C-N bond cleavage to release TMA. uconn.edupnas.org The presence of the cut cluster in a bacterium's genome is predictive of its ability to metabolize choline to TMA. asm.orgnih.gov This gene cluster is found in many human gut bacteria across multiple phyla. asm.orgnih.gov The development of PCR-based methods to detect the cutC gene has enabled researchers to screen microbial communities and isolates for their choline-utilizing potential. asm.orgnih.gov
Role of Gut Microbiota in Choline Metabolism
The gut microbiota is a central regulator of choline bioavailability and its subsequent metabolic effects. nih.gov By converting dietary choline to TMA, the microbiota directly competes with the host for this essential nutrient. nih.gov This microbial activity can significantly lower the amount of choline available for absorption and use by the host, potentially contributing to the biochemical signs of choline deficiency. nih.gov
The composition of an individual's gut microbiota influences the rate of TMA and TMAO production. mdpi.com Studies have demonstrated that suppressing the gut microbiota with antibiotics halts the conversion of choline to TMA, leading to a marked decrease in circulating TMAO levels. nih.gov Conversely, research in mice has also shown a "metabolic retroconversion," where orally administered deuterated TMAO was converted back to TMA by gut microbes (predominantly Enterobacteriaceae), absorbed by the host, and then re-oxidized by the liver back to TMAO. nih.gov This highlights the complex interplay between host and microbial metabolism in governing the fate of choline and its derivatives.
Applications of Choline Bromide Trimethyl D9 in Neurological Research
Illuminating Neurotransmission with Choline (B1196258) bromide-trimethyl-d9
The cholinergic system, with acetylcholine (B1216132) (ACh) as its primary neurotransmitter, is fundamental to a vast array of neurological functions, including learning, memory, and attention. The use of Choline bromide-trimethyl-d9 as a tracer has been instrumental in dissecting the lifecycle of ACh and understanding the signaling pathways it governs.
A Labeled Precursor for Acetylcholine Synthesis
Choline is the essential precursor for the synthesis of acetylcholine, a reaction catalyzed by the enzyme choline acetyltransferase. The availability of choline in the brain is a rate-limiting step in ACh production. By introducing this compound, researchers can track the uptake of this exogenous choline by neurons and its subsequent conversion into ACh.
The deuterium-labeled methyl groups of this compound allow for its differentiation from endogenous choline pools using techniques such as mass spectrometry and magnetic resonance spectroscopy. This enables the quantification of ACh synthesis and turnover rates under various physiological conditions. While direct quantification in the context of neurotransmission remains a complex area of research, the principle of using deuterated choline to follow metabolic pathways is well-established. For instance, studies using deuterated choline have successfully traced its incorporation into various metabolites in the brain, providing a foundational methodology that can be adapted to study ACh synthesis specifically.
Probing Cholinergic Signaling Pathways
Tracing Brain Choline Dynamics and Development
Crossing the Guardian of the Brain: The Blood-Brain Barrier
The blood-brain barrier (BBB) is a highly selective membrane that regulates the passage of substances from the bloodstream into the brain. The transport of choline across this barrier is a crucial, carrier-mediated process. Stable isotope tracing studies have been instrumental in identifying and characterizing the transporters involved. Research has identified specific transporters, such as MFSD7c, that facilitate the movement of choline across the BBB. While some studies have used various isotopically labeled forms of choline, the principles of using tracers like this compound are central to quantifying the kinetics of this transport, providing data on the rate of uptake and efflux of choline from the brain.
| Transporter | Function | Significance in Neurological Research |
|---|---|---|
| MFSD7c | Facilitates the export of choline from the brain. | Understanding its function is crucial for comprehending choline homeostasis in the central nervous system. |
| Choline Transporter-Like Proteins (CTLs) | Mediate the uptake of choline into brain endothelial cells. | Their activity determines the availability of choline for neuronal function and membrane synthesis. |
Fueling the Developing Brain: Fetal and Neonatal Choline Accumulation
The demand for choline is exceptionally high during fetal and neonatal development, as it is essential for brain growth, cell proliferation, and myelination. Studies utilizing deuterated choline in animal models have provided critical insights into how the developing brain accumulates and utilizes this vital nutrient.
Research in neonatal rat models has demonstrated the kinetics of D9-choline and its metabolites in the brain. These studies have shown that in the neonatal period, the brain not only synthesizes its own phosphatidylcholine (a key component of cell membranes) from labeled choline but also appears to take up phosphatidylcholine synthesized in the liver and transported via the plasma. This highlights a dynamic interplay between local synthesis and peripheral supply in meeting the high choline demands of the developing brain.
| Time Point | Key Observation | Implication |
|---|---|---|
| 1.5 hours post-injection | Peak levels of D9-phosphatidylcholine (D9-PC) precursors. | Rapid uptake and initial metabolism of choline in the brain. |
| 6 to 24 hours post-injection | Increase in D9-PC in the brain, coinciding with a decrease in the liver. | Suggests uptake of peripherally synthesized PC by the brain, in addition to local synthesis. |
The Impact of Choline Supplementation on Cognitive Function
Given the critical role of choline in brain development and function, there is significant interest in the effects of choline supplementation, particularly during pregnancy and early life, on cognitive outcomes. Deuterium-labeled choline, including this compound, has been used in clinical trials to trace the metabolic fate of supplemental choline and understand its impact on maternal and infant physiology.
Studies have shown that maternal choline supplementation can influence the availability of other crucial nutrients for fetal brain development, such as docosahexaenoic acid (DHA). By using d9-choline as a tracer, researchers can track how supplemental choline affects various metabolic pathways, providing a mechanistic understanding of its benefits. While direct cognitive assessments in infants are complex, these tracer studies provide biochemical evidence supporting the role of choline in creating an optimal environment for neurodevelopment.
Neural Progenitor Cell Development
Choline is an essential nutrient that plays a fundamental role in the development of the fetal brain, influencing the proliferation, differentiation, and survival of neural progenitor cells. nih.govnih.gov Studies have shown that the availability of choline during embryonic development can significantly impact brain structure and function later in life. mdpi.com
Research in rodent models has demonstrated that maternal diets with varying levels of choline affect mitosis and apoptosis in the neural progenitor cells of the developing hippocampus. nih.govnih.gov A sufficient supply of choline is associated with stimulated hippocampal cell proliferation and the promotion of adult neurogenesis. nih.gov Conversely, a deficiency in choline can suppress the proliferation and differentiation of neural stem cells. nih.gov These effects are believed to be mediated, in part, by choline's role as a precursor for the synthesis of phospholipids (B1166683), which are essential components of cell membranes, and its involvement in epigenetic mechanisms that regulate gene expression. nih.govnih.gov
While direct studies using this compound to track neural progenitor cell development are emerging, the established importance of choline in these processes highlights the potential of this isotopic tracer. By enabling the precise tracking of choline uptake and incorporation into various metabolites within developing neural cells, this compound can provide a more detailed understanding of the biochemical pathways that govern neurogenesis.
Table 1: Influence of Choline on Neural Progenitor Cells
| Process | Effect of Adequate Choline | Effect of Choline Deficiency | Relevant Research Findings |
|---|---|---|---|
| Proliferation | Stimulates hippocampal cell proliferation nih.gov | Suppresses neural stem cell proliferation nih.gov | Maternal choline intake influences progenitor cell proliferation in the fetal brain. nih.gov |
| Differentiation | Promotes differentiation of progenitor cells into mature neurons. nih.gov | Inhibits differentiation in the mouse hippocampus. nih.gov | Choline availability alters the expression of genes and proteins that mark neuronal differentiation. nih.gov |
| Apoptosis | Reduces the rate of apoptosis in fetal neuronal progenitor cells. nih.gov | Increases apoptosis rates in the developing hippocampus. nih.gov | Choline deficiency leads to increased cell death in developing neural tissue. nih.govnih.gov |
| Gene Expression | Modulates epigenetic regulation of gene expression. nih.gov | Alters gene expression in the hippocampus and cerebral cortex. nih.gov | Choline's role as a methyl donor influences the expression of genes critical for brain development. nih.gov |
Choline in Neurological Disorders
The altered metabolism of choline-containing compounds is a recognized feature of several neurological disorders. This compound serves as a powerful research tool to investigate these metabolic alterations, offering potential for improved understanding and characterization of these conditions.
Neurodegenerative disorders are often associated with dysregulated choline metabolism. nih.gov Choline is a precursor to the neurotransmitter acetylcholine, and the cholinergic system is known to be compromised in conditions like Alzheimer's disease. mdpi.comnih.gov Furthermore, choline plays a vital role in maintaining the structural integrity of neuronal membranes. nih.gov
Recent research suggests a strong link between choline levels and the pathology of Alzheimer's disease. Studies have found that lower levels of choline in the bloodstream are associated with a greater severity of Alzheimer's disease pathology in the brain, including higher accumulations of amyloid plaques and tau tangles. asu.edu Animal studies have further supported these findings, showing that a choline-deficient diet can exacerbate Alzheimer's-like pathologies, while choline supplementation may offer protective effects. asu.edu
In the context of Parkinson's disease, dysfunction of the cholinergic system is also a significant factor, contributing to both motor and cognitive symptoms. nih.govnih.gov While many studies have focused on the role of unlabeled choline compounds like CDP-choline in therapeutic strategies researchgate.netresearchgate.netkarger.com, the use of this compound in preclinical research can help to elucidate the specific metabolic pathways that are disrupted in these diseases. By tracing the fate of isotopically labeled choline, researchers can gain a clearer picture of how choline uptake, synthesis into acetylcholine, and incorporation into phospholipids are altered in neurodegenerative conditions.
Table 2: Choline's Role in Neurodegenerative Diseases
| Disease | Key Findings Related to Choline | Potential Application of this compound |
|---|---|---|
| Alzheimer's Disease | Lower blood choline levels are associated with increased disease severity and pathology. asu.edu Choline supplementation in animal models has shown protective effects. nih.govasu.edu | To trace choline metabolism and its impact on amyloid plaque and tau tangle formation. To investigate the mechanisms of choline's neuroprotective effects. |
| Parkinson's Disease | Significant loss of cholinergic neurons is observed. nih.gov Reductions in cortical acetylcholinesterase activity are correlated with cognitive impairment. nih.govnih.gov | To study the dynamics of the cholinergic system and the effects of potential therapies on choline metabolism in preclinical models. |
One of the most well-established applications of magnetic resonance spectroscopy (MRS) in neuro-oncology is the detection of elevated levels of choline-containing compounds in brain tumors. nih.govtermedia.pl This increase in the total choline (tCho) signal, which includes choline, phosphocholine (B91661), and glycerophosphocholine, is considered a hallmark of cancer and reflects increased cell membrane turnover and proliferation. nih.govfrontiersin.orgnih.gov
The use of deuterated choline, such as this compound, in conjunction with deuterium (B1214612) metabolic imaging (DMI), offers a more dynamic and specific way to study choline metabolism in brain tumors. nih.govfrontiersin.orgismrm.org DMI studies in animal models of glioblastoma have shown high uptake of intravenously infused [2H9]-choline in tumor tissue compared to the surrounding normal brain, resulting in high-contrast metabolic maps. nih.govfrontiersin.orgismrm.org
These studies have revealed that the composition of the deuterated total choline signal changes over time. Shortly after infusion, the signal is composed of free choline and phosphocholine, reflecting choline uptake and its initial phosphorylation by choline kinase. nih.govfrontiersin.org At later time points, the signal is predominantly from phosphocholine and glycerophosphocholine, indicating the progression of choline through the Kennedy pathway for phospholipid synthesis. nih.govfrontiersin.orgbiorxiv.org
This ability to track the metabolic fate of exogenous choline provides valuable information about the activity of key enzymes like choline kinase, which is often upregulated in tumors. biorxiv.orgismrm.org Research has shown that the production of total choline from [2H9]-choline is a reflection of choline kinase α activity. ismrm.org Therefore, this compound can be used to non-invasively assess the activity of this enzyme and to monitor the response of brain tumors to therapies that target choline metabolism. nih.govismrm.org
Table 3: Research Findings on Deuterated Choline in Brain Tumor Models
| Study Aspect | Observation | Significance | Reference |
|---|---|---|---|
| Tumor Uptake | High signal from 2H-labeled total choline in glioblastoma lesions compared to normal brain tissue. | Demonstrates high tumor-to-brain image contrast, highlighting its potential as a tumor-specific imaging agent. | nih.govfrontiersin.orgismrm.org |
| Metabolic Fate (Early) | During infusion, the 2H-tCho signal consists of free choline and phosphocholine. | Reflects active choline uptake and initial phosphorylation, indicating high metabolic activity in the tumor. | nih.govfrontiersin.org |
| Metabolic Fate (Late) | 24 hours after infusion, the 2H-tCho signal is composed of phosphocholine and glycerophosphocholine. | Indicates the incorporation of choline into membrane phospholipids, a hallmark of cell proliferation. | nih.govfrontiersin.org |
| Enzyme Activity | Production of total choline from [2H9]-choline reflects choline kinase α activity. | Provides a non-invasive biomarker for a key enzyme in cancer cell metabolism and a potential therapeutic target. | ismrm.org |
Analytical Methodologies Employing Choline Bromide Trimethyl D9
Mass Spectrometry (MS) Applications
The use of stable isotope-labeled compounds is fundamental to modern mass spectrometry for achieving high accuracy and precision. Choline (B1196258) bromide-trimethyl-d9 is frequently employed as an internal standard and tracer in various MS-based applications to study choline and its metabolic pathways.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification of Choline and Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous quantification of choline and its various metabolites in biological samples. nih.gov In these analyses, deuterated forms of choline, such as choline-d9, are essential as internal standards to ensure accuracy. bevital.nocaymanchem.com The methodology often involves hydrophilic interaction liquid chromatography (HILIC) to separate these highly polar compounds, coupled with positive ion electrospray mass spectrometry. nih.govlcms.cz
Researchers have developed and validated HILIC LC-MS/MS methods to quantify multiple choline-related compounds and phospholipids (B1166683) in a single run from various matrices like food and tissues. nih.gov These methods utilize specific multiple reaction monitoring (MRM) transitions for each analyte to achieve low levels of detection. lcms.cz For instance, a rapid stable isotope dilution (SID)-LC-MRM-MS assay has been established for the simultaneous determination of choline, betaine (B1666868), trimethylamine (B31210) (TMA), and trimethylamine N-oxide (TMAO) in human plasma and urine. nih.gov The use of deuterated internal standards like choline-d9 helps correct for variations during sample preparation and analysis, leading to high precision and accuracy. nih.govbevital.no
Table 1: Example of LC-MS/MS Analytical Conditions for Choline Metabolite Analysis This table is representative of typical conditions and may vary between specific studies.
| Parameter | Condition |
| Chromatography | |
| Column | Agilent InfinityLab Poroshell 120 HILIC-Z |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 50% A over 5 minutes |
| Mass Spectrometry | |
| Instrument | Agilent 6460 Triple Quadrupole LC/MS |
| Ionization Mode | Positive Ion Electrospray |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Data sourced from multiple references providing typical parameters. lcms.czlcms.cz
Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Betaine Determination
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique well-suited for the analysis of non-volatile and thermally labile compounds like betaines. wikipedia.orgumd.edu This method has been successfully applied to the quantitative determination of betaines in plant extracts. scispace.comresearchgate.net In this context, deuterium-labeled choline chloride (trimethyl-d9) is used as a precursor in stable isotope tracer studies to investigate the biosynthetic pathway of glycine (B1666218) betaine. scispace.comresearchgate.netnih.gov
The technique involves bombarding the sample, which is mixed in a liquid matrix like glycerol (B35011), with a high-energy beam of neutral atoms (e.g., argon or xenon). wikipedia.org This process generates intact molecular cations, allowing for the quantification of compounds like betaine. scispace.comresearchgate.net To enhance sensitivity, betaines can be derivatized to their n-propyl esters. nih.gov The use of deuterium-labeled internal standards is crucial for accurate quantification, compensating for variations in the analytical process. nih.gov
Stable Isotope Dilution Mass Spectrometry (SID-MS) as an Internal Standard
Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered a gold-standard method for quantitative analysis due to its high specificity and accuracy. nih.gov The core principle of SID-MS involves adding a known quantity of a stable isotope-labeled version of the analyte—the internal standard—to the sample at an early stage of the workflow. nih.gov Choline bromide-trimethyl-d9 serves as an ideal internal standard for the quantification of choline and its derivatives. bevital.nocaymanchem.com
Because the stable isotope-labeled internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and fragmentation. nih.gov This co-analysis allows it to effectively correct for sample loss during extraction and purification, as well as for variations in instrument response (matrix effects). nih.govnih.gov The analyte concentration is determined by measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled standard. nih.gov This approach has been widely used in LC-MS/MS assays for quantifying choline, betaine, TMA, and TMAO in biological fluids. nih.gov
Molecular Ion Peak Analysis
In mass spectrometry, the analysis of molecular ion peaks is fundamental for determining the mass and confirming the identity of a compound. For dipalmitoylphosphatidylcholine synthesized with trimethyl-d9 choline bromide, field desorption mass spectrometry reveals a prominent [M + 1]+ peak at low anode heating currents. nih.gov This peak, representing the protonated molecule, is crucial for molecular weight confirmation. nih.gov
The "mass shift" property of isotopically labeled compounds is a key aspect of this analysis. sigmaaldrich.com this compound has a mass shift of M+9 compared to its unlabeled counterpart, meaning its molecular weight is 9 Daltons higher due to the replacement of nine hydrogen atoms with deuterium (B1214612). sigmaaldrich.com This distinct mass difference allows for clear separation and unambiguous identification of the labeled compound from the endogenous analyte in a mass spectrum, which is the foundational principle for its use as an internal standard in quantitative studies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy and Imaging
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure and dynamics. The introduction of deuterium labels, as in this compound, provides a unique probe for metabolic studies, leveraging the distinct NMR properties of deuterium.
Deuterium NMR Spectroscopy for Metabolic Tracing
Deuterium (²H) NMR spectroscopy and the related technique of Deuterium Metabolic Imaging (DMI) have emerged as robust methods for non-invasively tracking metabolic pathways in vivo. researchgate.netnih.gov These techniques rely on the administration of a deuterium-labeled substrate, such as ²H9-choline, and subsequent detection of the deuterium signal in the substrate and its downstream metabolites. nih.govbiorxiv.orgnih.gov The low natural abundance of deuterium ensures that the detected signal originates almost exclusively from the administered labeled compound. researchgate.net
Studies in animal models of glioblastoma have successfully used intravenous infusion of ²H9-choline to map its uptake and metabolism. nih.govbiorxiv.org The ²H NMR signal from the nine equivalent deuterium atoms on the trimethyl group of choline results in a single, combined peak (referred to as ²H-tCho) representing the total pool of labeled choline, phosphocholine (B91661) (PC), and glycerophosphocholine (GPC). nih.govbiorxiv.org High tumor-to-brain contrast can be achieved, highlighting regions of increased choline uptake and metabolism characteristic of cancerous tissue. nih.govbiorxiv.org By adjusting the timing of data acquisition relative to the infusion of deuterated choline, DMI can be weighted to reflect either the transport or the metabolic trapping of choline within cells. nih.gov Furthermore, high-resolution ²H NMR analysis of tissue extracts can distinguish between different choline-containing metabolites, providing detailed insights into the metabolic fate of the administered tracer. biorxiv.org
Deuterium Metabolic Imaging (DMI) for Spatial Mapping of Metabolites
Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance imaging (MRI) technique that maps the uptake and metabolism of deuterium-labeled substrates in vivo. nih.govisotope.com When this compound (also referred to as [2H9]-choline or d9-choline) is administered, DMI can visualize the spatial distribution of choline and its metabolites within tissues. ismrm.orgcam.ac.uk This methodology has shown significant potential in oncological research, particularly for characterizing brain tumors. biorxiv.org
In preclinical studies involving rat models of glioblastoma, DMI combined with the infusion of deuterated choline has demonstrated high uptake of the tracer in tumor lesions compared to healthy brain tissue. nih.govnih.govresearchgate.net This differential uptake results in a high tumor-to-brain image contrast, allowing for clear delineation of the tumor. nih.govnih.govresearchgate.net The signal detected, referred to as total deuterated choline (2H-tCho), represents the pool of the labeled choline substrate and its immediate downstream metabolites. nih.govresearchgate.net Researchers have successfully generated quantitative metabolic maps of 2H-tCho, highlighting the altered choline metabolism that is a hallmark of many cancers. nih.govmdpi.com
The timing of the DMI acquisition relative to the administration of the deuterated choline can be adjusted to provide different metabolic insights. nih.govresearchgate.net Imaging performed during the infusion period tends to reflect choline transport and uptake, while delayed imaging (e.g., 24 hours post-infusion) provides information more weighted toward choline metabolism and the accumulation of its metabolic products within the tumor cells. nih.govresearchgate.net
Table 1: Key Findings from DMI Studies with Deuterated Choline in Glioblastoma Models
| Finding | Observation | Significance | Reference(s) |
| Tumor Contrast | High signal from the 2H-labeled pool of total choline (2H-tCho) was observed in tumor lesions but not in normal brain tissue. | Provides high tumor-to-brain image contrast for clear tumor visualization. | nih.gov, nih.gov, researchgate.net |
| Metabolic Mapping | Quantitative DMI-based metabolic maps of 2H-tCho can be generated. | Allows for the spatial mapping and quantification of choline metabolism within the tumor. | nih.gov, mdpi.com |
| Temporal Dynamics | Varying the timing of DMI acquisition (during vs. post-infusion) alters the resulting metabolic map. | Enables the differentiation between choline uptake/transport and its subsequent metabolic conversion. | nih.gov, researchgate.net |
| Metabolite ID | High-resolution 2H NMR on tissue extracts identified the components of the DMI signal at different time points. | Confirmed that early signals are from free choline and phosphocholine, while later signals represent phosphocholine and glycerophosphocholine. | nih.gov, researchgate.net |
Real-time Monitoring of Choline Conversion
The use of this compound allows for the dynamic, real-time monitoring of choline's conversion into its various metabolic derivatives. Following administration, the deuterium-labeled methyl groups are retained as choline is metabolized, enabling the tracking of the label through key biochemical pathways.
In microbial studies, for instance, liquid chromatography-mass spectrometry (LC-MS) has been used to track the conversion of (trimethyl-d9)-choline into d9-trimethylamine (d9-TMA) by anaerobic bacteria. nih.gov This approach provides direct evidence of the metabolic activity and allows for quantification of the conversion rate. nih.gov Similarly, in human studies analyzing the metabolism of different choline supplements, the appearance of d9-labeled metabolites such as d9-betaine and d9-trimethylamine N-oxide (d9-TMAO) in plasma over time can be precisely monitored using tandem mass spectrometry. d-nb.info
Within the context of DMI, the spectral properties of the deuterium signal can change as d9-choline is converted to other compounds. For example, researchers have observed that over time, the [2H9]choline signal broadens, which may indicate its conversion to other choline-containing molecules like phosphocholine. mdpi.com This real-time spectral change provides a window into the rate of choline phosphorylation, a key step in cell membrane synthesis that is often upregulated in cancer cells.
Distinction of Labeled Substrate from Metabolic End Products
A primary advantage of using this compound as a tracer is the ability to clearly distinguish the administered substrate from its downstream metabolic products. The nine deuterium atoms create a distinct mass shift (M+9) that is readily detectable by mass spectrometry and a unique spectral signature in nuclear magnetic resonance (NMR) spectroscopy.
High-resolution 2H NMR analysis of tumor tissue extracts following infusion of deuterated choline has been instrumental in identifying the specific metabolites contributing to the DMI signal. ismrm.orgnih.gov These studies have shown that data acquired during the infusion consists primarily of signals from free d9-choline and d9-phosphocholine. nih.govresearchgate.net In contrast, data acquired 24 hours later are dominated by signals from d9-phosphocholine and d9-glycerophosphocholine, demonstrating the progression of the label through the metabolic pathway. nih.govresearchgate.net
This clear distinction is also vital in metabolic fate studies using mass spectrometry. researchgate.net For example, when d9-choline is consumed, its incorporation into phosphatidylcholine via the CDP-choline pathway yields only d9-phosphatidylcholine. This can be distinguished from phosphatidylcholine synthesized through other pathways, which would produce different isotopic patterns (e.g., d3- or d6-phosphatidylcholine if methyl groups are derived from other sources). researchgate.net This analytical separation allows for the precise mapping of choline's contribution to various metabolic pools. nih.gov
Analysis of Molecular Dynamics in Deep Eutectic Solvents
Beyond its role in metabolic studies, deuterated choline is valuable in physical chemistry for investigating the properties of Deep Eutectic Solvents (DESs). DESs are mixtures of a hydrogen bond acceptor (HBA), often choline chloride or its bromide analog, and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point lower than the individual components. nih.govazaruniv.ac.ir
Molecular Dynamics (MD) simulations are a key tool for understanding the structural and dynamic properties of these solvents at an atomic level. nih.govazaruniv.ac.irmdpi.com In these simulations, force fields are adapted for choline-based DESs, and the use of deuterated choline analogs can be correlated with experimental data from techniques like NMR spectroscopy. nih.gov These studies analyze the interactions, such as hydrogen bonding, between the choline cation, the halide anion, and the hydrogen bond donor. azaruniv.ac.irnih.gov By examining radial distribution functions, coordination numbers, and spatial distribution functions, researchers can build a detailed picture of the solvent's nanostructure. nih.gov The insights gained from these simulations are crucial for tailoring the properties of DESs for various applications, including their use as green solvents or in extraction processes. nih.govazaruniv.ac.ir
Chromatographic Techniques
This compound is widely used as an internal standard in chromatographic methods to ensure accurate quantification of choline and its related compounds in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Choline Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the quantification of small molecules. For the analysis of non-volatile compounds like choline, a derivatization step is typically required to make them volatile enough for GC analysis. A common method involves converting choline into its propionyl ester and then demethylating it with sodium benzenethiolate (B8638828) to produce a volatile derivative. nih.gov
In such methods, deuterated internal standards like d9-choline are essential for accurate quantification. nih.gov The deuterated standard is chemically almost identical to the native analyte and thus behaves similarly during sample extraction, derivatization, and chromatographic separation. chromforum.org However, it is easily distinguished by the mass spectrometer due to its higher mass. nih.gov By adding a known amount of this compound to the sample at the beginning of the workflow, any variations or losses during sample preparation can be corrected for, leading to highly reproducible and accurate measurements of the endogenous choline concentration. nih.gov
Table 2: Role of Deuterated Choline in GC-MS Quantification
| Step | Function of this compound | Rationale |
| Sample Preparation | Added to the biological sample prior to extraction. | Co-extracts with endogenous choline, allowing for correction of recovery losses. |
| Derivatization | Undergoes the same chemical reactions as endogenous choline. | Corrects for variations in the efficiency of the derivatization process. |
| GC Separation | Co-elutes or elutes very closely with the derivatized endogenous choline. | Ensures that both analyte and standard are subjected to the same chromatographic conditions. |
| MS Detection | Detected at a different mass-to-charge (m/z) ratio than the analyte. | Allows for independent and simultaneous quantification of the internal standard and the native analyte, enabling accurate ratio-based quantification. |
Normal Phase Liquid Chromatography (NP LC/MS) for Lipid Analysis
Normal Phase Liquid Chromatography coupled with Mass Spectrometry (NP LC/MS) is a powerful technique for separating and analyzing different classes of lipids based on the polarity of their head groups. researchgate.netresearchgate.net This is particularly useful in the field of lipidomics for profiling choline-containing lipids such as phosphatidylcholines (PC) and sphingomyelins (SM). nih.govdntb.gov.ua
In these analyses, deuterated choline analogs serve as crucial tools for metabolic labeling studies. nih.govresearchgate.net Cells can be cultured with d9-choline, which is then incorporated into the cellular lipidome. nih.gov Subsequent extraction and analysis by NP LC/MS allow for the specific detection and quantification of newly synthesized choline-containing lipids. The mass spectrometer can selectively identify the lipids that contain the d9-labeled head group. nih.govresearchgate.net This metabolic labeling approach enables researchers to study the dynamics of lipid synthesis, turnover, and remodeling in response to various stimuli or in different disease states. researchgate.netnih.gov
Choline Bromide Trimethyl D9 in Translational Research and Clinical Study Design
Design of Clinical Trials Utilizing Deuterated Choline (B1196258) Tracers
Clinical trials incorporating deuterated choline tracers are meticulously designed to investigate the dynamics of choline metabolism in vivo. These studies often employ a crossover design to compare the metabolic handling of different forms of choline supplements. For instance, a randomized crossover study could involve healthy adult participants ingesting various deuterium-labeled choline compounds, such as D9-choline chloride, D9-phosphorylcholine, D9-glycerophosphorylcholine (D9-GPC), and D9-palmitoyl-oleoyl-phosphatidylcholine (D9-POPC). Blood samples are then collected at multiple time points to analyze the plasma concentrations of D9-choline and its metabolites. This approach allows researchers to determine the kinetics and bioavailability of different choline forms. nih.gov
Another crucial aspect of trial design is the use of stable isotope methodology to explore the effects of physiological states, such as pregnancy, on choline partitioning and metabolic pathways. In such studies, participants may consume a percentage of their total choline intake as methyl-d9-choline (B1676444) over a specified period. This enables the investigation of how conditions like pregnancy alter the demand for choline and its conversion into key metabolites like phosphatidylcholine (PC) and betaine (B1666868). researchgate.net
Preclinical models also play a significant role in informing the design of human clinical trials. For example, studies in animal models of glioblastoma using deuterated choline have demonstrated the potential for Deuterium (B1214612) Metabolic Imaging (DMI) to provide high tumor-to-brain image contrast. scispace.comoup.com These preclinical findings help in establishing the rationale and methodology for future clinical imaging trials in human subjects. oup.com
Ethical Considerations and Safety Protocols
The use of stable isotope tracers in human research necessitates rigorous ethical evaluation and adherence to strict safety protocols. A primary ethical consideration is ensuring that the administration of deuterated compounds poses no harm to the participants. nih.gov Stable isotopes, by their nature, are not radioactive and are considered safe for use in human studies at the low enrichment levels typically employed. nih.gov
Key safety protocols include:
Purity and Stability of the Tracer: Ensuring the chemical purity and stability of the deuterated choline compound is paramount to avoid any untoward effects. nih.gov
Sterility for Intravenous Administration: When administered intravenously, the tracer preparation must be sterile and free of pyrogens. nih.gov
Informed Consent: Participants must be fully informed about the nature of the stable isotope tracer, the procedures involved, and any potential, albeit minimal, risks. solubilityofthings.com The informed consent process is a cornerstone of ethical clinical research. europa.eu
Institutional Review Board (IRB) Approval: All clinical studies involving human subjects must be reviewed and approved by an Institutional Review Board or an equivalent ethics committee. This ensures that the research is ethically sound and that the rights and welfare of the participants are protected. For example, a study on choline supplement metabolism in adults was approved by the Institutional Review Board (project number 322/2019BO1). nih.gov
While high concentrations of deuterium can have biological effects, the doses used in clinical tracer studies are well below any known threshold for adverse events. nih.gov Extensive research has reaffirmed the safety of stable isotopes like deuterium at the levels used in nutritional and metabolic research. nih.govresearchgate.net
Longitudinal Treatment Monitoring with Deuterium Labeling
Deuterium labeling offers a powerful method for longitudinal monitoring of treatment responses and disease progression. The ability to trace the metabolic activity of specific pathways over time provides valuable insights that are often not achievable with conventional methods.
In oncology, for instance, Deuterium Metabolic Imaging (DMI) with deuterated choline is being explored as a non-invasive tool to monitor tumor metabolism. nih.gov In preclinical models of glioblastoma, DMI has been used to create metabolic maps of deuterated total choline, demonstrating high contrast between tumor and normal brain tissue. nih.govfrontiersin.org This technique has the potential to be translated into a clinical tool for assessing treatment effects and distinguishing true tumor progression from treatment-related changes, which is a significant challenge in neuro-oncology. nih.govfrontiersin.org The feasibility of using oral administration of deuterated choline for this purpose could facilitate its clinical translation. biorxiv.org
The long-term retention of the deuterium label in certain metabolites, such as phosphocholine (B91661) (PC) and glycerophosphocholine (GPC), allows for imaging at later time points after the initial administration of the tracer. nih.gov This characteristic is particularly advantageous for longitudinal studies, as it may reduce the frequency of tracer administration.
Investigating Nutritional Interventions and Supplementation
Deuterated choline tracers are instrumental in evaluating the efficacy of various nutritional interventions and choline supplementation strategies. By labeling different choline supplements, researchers can track their absorption, distribution, and metabolism, leading to a better understanding of their physiological effects.
A study comparing different forms of deuterated choline supplements (D9-choline chloride, D9-phosphorylcholine, D9-GPC, and D9-POPC) in healthy adults revealed significant differences in their metabolism. For example, D9-POPC led to a more delayed increase in plasma D9-choline and D9-betaine compared to the water-soluble forms. nih.gov This type of research provides a scientific basis for selecting the most appropriate form of choline supplement for specific needs, such as in preterm infants or patients with cystic fibrosis who are at risk of choline deficiency. nih.gov
Stable isotope studies have also been crucial in understanding the increased demand for choline during pregnancy. Research using methyl-d9-choline has shown that pregnancy enhances the use of choline for the production of phosphatidylcholine (PC), a critical component of cell membranes. researchgate.netoup.com These findings underscore the importance of adequate choline intake during pregnancy and provide evidence for potential supplementation strategies to support fetal development. mdpi.com
The table below summarizes findings from a study comparing different deuterated choline supplements in healthy adults:
| Deuterated Choline Compound | Peak Plasma D9-Choline Time (tmax) | D9-TMAO Formation |
| D9-choline chloride | 1 hour | Detected |
| D9-phosphorylcholine | 0.5 hours | Not Detected |
| D9-glycerophosphocholine (D9-GPC) | 1 hour | Detected |
| D9-palmitoyl-oleoyl-phosphatidylcholine (D9-POPC) | Delayed | Not Detected |
This table is based on data from a study on the metabolism of different choline supplements. nih.gov
Translational Applications in Disease Diagnosis and Management
The insights gained from preclinical and clinical studies using Choline bromide-trimethyl-d9 and other deuterated choline tracers have significant translational potential for disease diagnosis and management.
One of the most promising applications is in the field of oncology, particularly for brain tumors. The increased uptake and metabolism of choline in cancer cells can be visualized and quantified using Deuterium Metabolic Imaging (DMI). nih.gov Preclinical studies have shown that DMI with deuterated choline can effectively distinguish tumor tissue from healthy brain tissue. scispace.comfrontiersin.org This non-invasive imaging technique could potentially be used for:
Initial diagnosis and grading of tumors.
Guiding biopsies.
Assessing treatment response. nih.gov
Differentiating tumor recurrence from post-treatment effects. frontiersin.org
The development of deuterated and fluorinated choline analogs for Positron Emission Tomography (PET) also represents a significant advancement in cancer imaging. These modified tracers can exhibit improved metabolic profiles, such as reduced oxidation to betaine, which can simplify the interpretation of PET data and increase the selectivity for imaging cancer cells. nih.govnih.gov
Beyond cancer, the use of deuterated choline tracers can be applied to study a wide range of conditions where choline metabolism is altered. This includes metabolic disorders, neurological diseases, and conditions related to nutrient deficiencies. The ability to non-invasively probe metabolic pathways in vivo opens up new avenues for personalized medicine, where diagnostic and therapeutic strategies can be tailored to an individual's specific metabolic profile.
Q & A
How can researchers optimize the synthesis of choline bromide-trimethyl-d9 using response surface methodology (RSM)?
Advanced Research Focus: Experimental design optimization for deuteration efficiency.
Methodological Answer:
To enhance synthesis efficiency, Box-Behnken Design (BBD) under RSM can be applied. This involves varying critical parameters (e.g., reaction time, temperature, and molar ratios of precursors) and analyzing their interactions using a quadratic model. For example, in studies on choline chloride-sorbitol deep eutectic solvents, BBD identified optimal conditions for solvent properties by minimizing experimental runs while maximizing data robustness . For this compound, deuterium incorporation rates could be modeled similarly, with validation via nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic purity.
What spectroscopic techniques are most effective for resolving hydration dynamics in this compound-based deep eutectic solvents (DES)?
Advanced Research Focus: Structural and dynamic analysis of deuterated solvents.
Methodological Answer:
Pulsed-field gradient (PFG) NMR and neutron scattering are ideal for probing hydration dynamics. PFG-NMR tracks water diffusion coefficients within DES, while neutron scattering reveals hydrogen-deuterium (H/D) exchange patterns at the molecular level. For instance, deuterated choline derivatives enable precise discrimination between solvent and water signals, critical for mapping nanostructural heterogeneity . Coupling these techniques with molecular dynamics simulations can validate hydration models.
How can contradictions in metabolic flux studies involving this compound be resolved?
Advanced Research Focus: Data reconciliation in isotope-tracing experiments.
Methodological Answer:
Discrepancies often arise from isotopic dilution or compartmentalization effects. To address this, use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to quantify deuterated metabolites (e.g., betaines, phosphatidylcholines) across cellular compartments. Normalize data to internal standards (e.g., deuterated carnitine) and apply kinetic modeling to account for isotopic dilution . For example, in hepatic studies, compartment-specific sampling (cytosol vs. mitochondria) clarifies choline’s role in lipid metabolism .
What protocols ensure accurate quantification of betaines using this compound as an internal standard in mass spectrometry?
Basic Research Focus: Analytical method validation.
Methodological Answer:
Sample Preparation: Spike biological samples (e.g., plasma, tissue homogenates) with a known concentration of choline bromide-trimethyl-d2.
Ionization Optimization: Use fast atom bombardment (FAB)-MS or electrospray ionization (ESI)-MS in positive ion mode, adjusting capillary voltage and desolvation temperature to enhance deuterated ion stability.
Calibration Curves: Generate linear regression models (R² > 0.99) across physiological concentration ranges (e.g., 0.1–100 µM).
Cross-Validation: Compare with deuterium-free analogs to correct for matrix effects .
How does deuteration of choline bromide impact its behavior in NMR-based structural studies of lipid bilayers?
Advanced Research Focus: Isotopic effects on membrane interactions.
Methodological Answer:
Deuteration reduces proton background noise, enabling clearer detection of choline’s headgroup orientation in lipid bilayers via ²H-NMR quadrupolar splitting. For example, trimethyl-d9 labeling allows precise measurement of order parameters in phosphatidylcholine bilayers, revealing phase-dependent changes in membrane fluidity. Contrast with non-deuterated analogs to isolate isotopic effects on hydrogen bonding and hydration .
What experimental controls are critical when studying this compound’s role in deuterium metabolic imaging (DMI) of brain tumors?
Advanced Research Focus: Preclinical imaging validation.
Methodological Answer:
Background Subtraction: Use sham-treated animals to account for endogenous deuterium signals.
Dose-Response Calibration: Administer escalating doses of this compound to establish linearity in ²H-MRS signal intensity.
Kinetic Modeling: Pair DMI with ¹³C-glucose tracing to distinguish choline-derived deuterium from glycolytic pathways.
Histological Validation: Correlate imaging data with post-mortem LC-MS/MS analysis of tumor choline metabolites .
How can researchers address batch-to-batch variability in deuterium enrichment levels of this compound?
Basic Research Focus: Quality control in synthetic chemistry.
Methodological Answer:
Synthetic Monitoring: Use inline FTIR or Raman spectroscopy to track deuteration efficiency during quaternization of trimethylamine-d9 with bromoethane.
Batch Characterization: Perform high-resolution mass spectrometry (HRMS) and ¹H/²H-NMR to quantify isotopic purity (>98% deuterium incorporation).
Storage Protocols: Store batches under argon at -20°C to prevent proton exchange with ambient moisture .
What are the ethical considerations for using deuterated choline derivatives in human metabolic studies?
Advanced Research Focus: Regulatory and safety compliance.
Methodological Answer:
Toxicity Screening: Conduct in vitro assays (e.g., hepatocyte viability tests) and animal studies to establish no adverse effects from deuterium substitution.
Informed Consent: Disclose the experimental nature of deuterated compounds in participant consent forms, emphasizing lack of long-term safety data.
Dosage Limits: Adhere to FDA guidelines for deuterated drug analogs (e.g., ≤ 6.5 mg deuterium/kg/day) to minimize isotopic toxicity risks .
How do researchers differentiate between this compound and endogenous choline in flux balance analysis (FBA) models?
Advanced Research Focus: Computational modeling of isotopic tracers.
Methodological Answer:
Incorporate isotopic labeling constraints into genome-scale metabolic models (GEMs). For example:
- Define this compound as an exogenous input with a unique exchange reaction.
- Use flux variability analysis (FVA) to identify reactions sensitive to deuterium labeling.
- Validate predictions with ¹³C metabolic flux analysis (MFA) in parallel experiments .
What are the best practices for reporting this compound experimental data in peer-reviewed journals?
Basic Research Focus: Academic writing and reproducibility.
Methodological Answer:
Synthesis Details: Report deuteration method (e.g., catalytic exchange vs. synthetic deuteration), purity (NMR/HRMS data), and storage conditions.
Analytical Validation: Include MRM transitions, LC gradients, and internal standard concentrations for reproducibility.
Data Transparency: Deposit raw spectral data in public repositories (e.g., MetaboLights) and cite using FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
